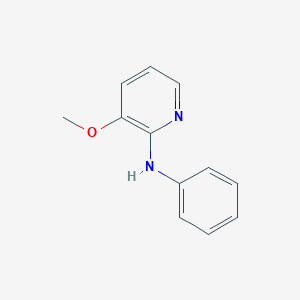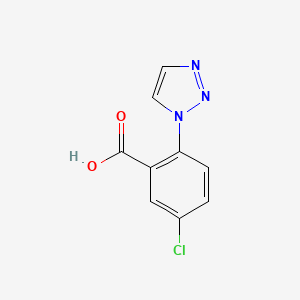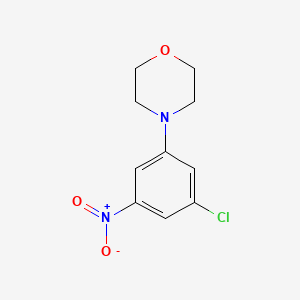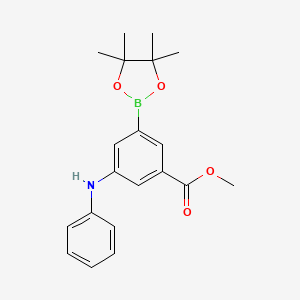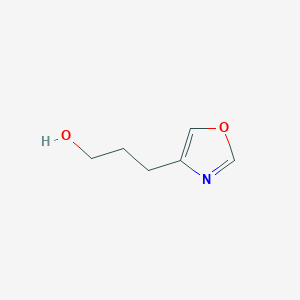
4-Oxazolepropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxazolepropanol is a heterocyclic compound featuring an oxazole ring attached to a propanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolepropanol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a preferred method for synthesizing oxazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
4-Oxazolepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxazole aldehydes or ketones.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxazole aldehydes or ketones.
Reduction: Oxazolines.
Substitution: Various substituted oxazole derivatives depending on the substituent introduced.
科学研究应用
4-Oxazolepropanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Oxazolepropanol involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Isoxazole: Similar structure but with different positioning of nitrogen and oxygen atoms.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Contains a fused benzene ring.
Uniqueness
4-Oxazolepropanol is unique due to its specific substitution pattern and the presence of a propanol group, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
3-(1,3-oxazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2 |
InChI 键 |
ISNFOLPMZHAFMX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CO1)CCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
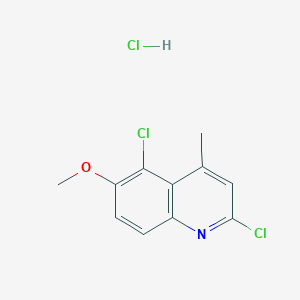
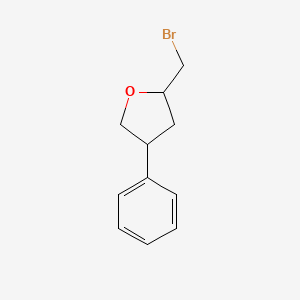
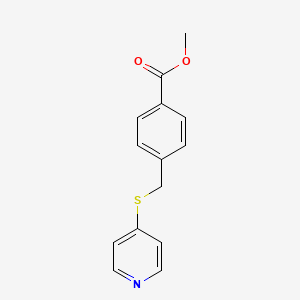
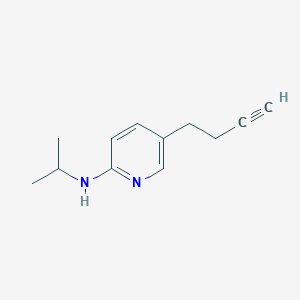
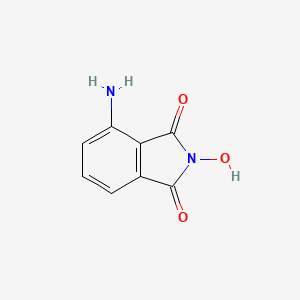
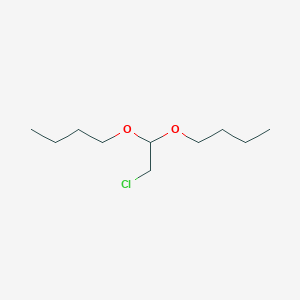
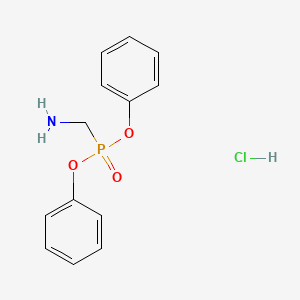
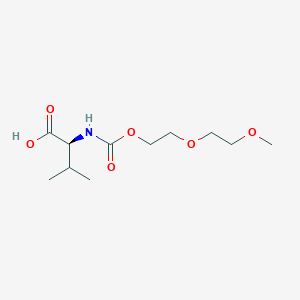
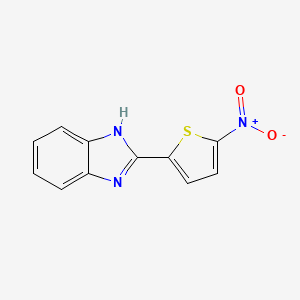
![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B8364338.png)
